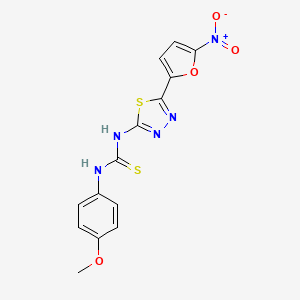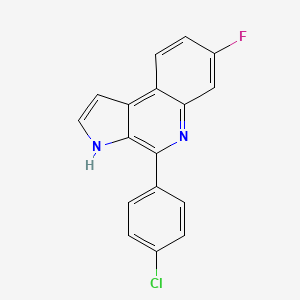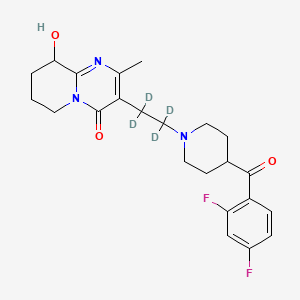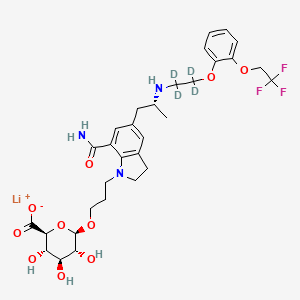
Silodosin glucuronide-d4 (lithium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silodosin glucuronide-d4 (lithium) is a deuterium-labeled metabolite of silodosin, an alpha-1 adrenergic receptor antagonist used primarily for the treatment of benign prostatic hyperplasia. The compound is synthesized to facilitate pharmacokinetic studies and pharmacological evaluations by providing a stable isotope-labeled internal standard .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of silodosin glucuronide-d4 involves the incorporation of a glucuronosyl unit onto silodosin. This process is challenging due to the presence of multiple basic groups in silodosin that can neutralize acidic activators and decrease the nucleophilicity of hydroxy groups. The successful synthesis was achieved using perbenzoylated d-glucuronosyl N-phenyltrifluroacetimidate as a donor in combination with sequential addition of TMSOTf .
Industrial Production Methods
the synthesis typically involves standard organic synthesis techniques, including protection and deprotection steps, glycosylation, and purification processes .
Chemical Reactions Analysis
Types of Reactions
Silodosin glucuronide-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of silodosin glucuronide-d4 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of silodosin glucuronide-d4, as well as substituted derivatives with different functional groups .
Scientific Research Applications
Silodosin glucuronide-d4 is widely used in scientific research, particularly in:
Pharmacokinetic Studies: It serves as a stable isotope-labeled internal standard for the quantification of silodosin and its metabolites in biological samples using techniques like LC-MS/MS.
Pharmacological Evaluations: The compound is used to study the pharmacological effects and metabolic pathways of silodosin.
Chemistry: It is used in the synthesis and study of glucuronide conjugates and their properties.
Biology and Medicine: The compound aids in understanding the metabolism and excretion of silodosin in the human body.
Mechanism of Action
Silodosin glucuronide-d4 exerts its effects by acting as a metabolite of silodosin. Silodosin is a selective antagonist of alpha-1 adrenergic receptors, particularly the alpha-1A subtype, which regulates smooth muscle tone in the bladder neck, prostate, and prostatic urethra. By binding to these receptors, silodosin relaxes the smooth muscles, improving urinary symptoms and alleviating bladder outlet obstruction .
Comparison with Similar Compounds
Similar Compounds
Silodosin: The parent compound, used for the treatment of benign prostatic hyperplasia.
Silodosin glucuronide: The non-deuterated form of the compound.
Tamsulosin: Another alpha-1 adrenergic receptor antagonist used for similar indications.
Uniqueness
Silodosin glucuronide-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in pharmacokinetic studies. This labeling distinguishes it from other similar compounds and makes it a valuable tool in scientific research .
Properties
Molecular Formula |
C31H39F3LiN3O10 |
|---|---|
Molecular Weight |
681.6 g/mol |
IUPAC Name |
lithium;(2S,3S,4S,5R,6R)-6-[3-[7-carbamoyl-5-[(2R)-2-[[1,1,2,2-tetradeuterio-2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydroindol-1-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C31H40F3N3O10.Li/c1-17(36-8-12-44-21-5-2-3-6-22(21)46-16-31(32,33)34)13-18-14-19-7-10-37(23(19)20(15-18)28(35)41)9-4-11-45-30-26(40)24(38)25(39)27(47-30)29(42)43;/h2-3,5-6,14-15,17,24-27,30,36,38-40H,4,7-13,16H2,1H3,(H2,35,41)(H,42,43);/q;+1/p-1/t17-,24+,25+,26-,27+,30-;/m1./s1/i8D2,12D2; |
InChI Key |
BCZLDWFDRYOXKP-WQEZOVLFSA-M |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1OCC(F)(F)F)N[C@H](C)CC2=CC3=C(C(=C2)C(=O)N)N(CC3)CCCO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O.[Li+] |
Canonical SMILES |
[Li+].CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOC3C(C(C(C(O3)C(=O)[O-])O)O)O)NCCOC4=CC=CC=C4OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



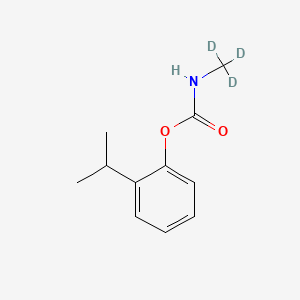
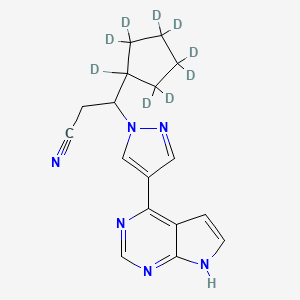
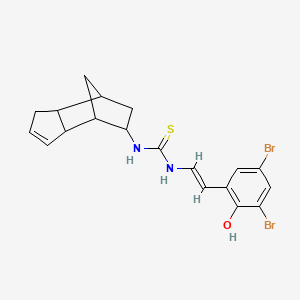
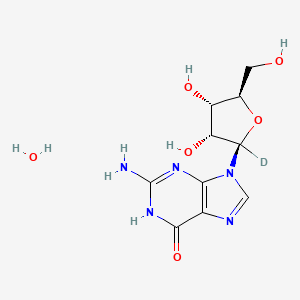
![[(2S,5R)-5-amino-2-methylpiperidin-1-yl]-[2-[1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridin-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B12411356.png)
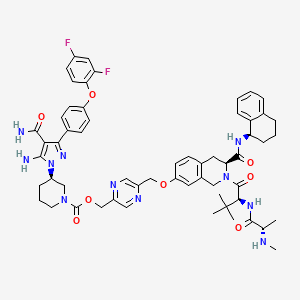

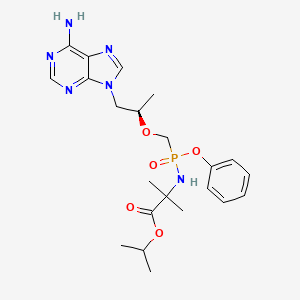
![(2R)-2-[(1S)-1,2-bis(18O)(oxidanyl)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B12411379.png)

